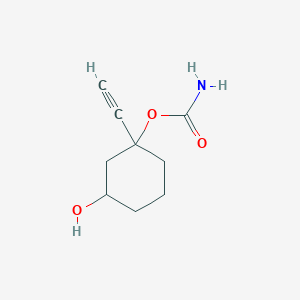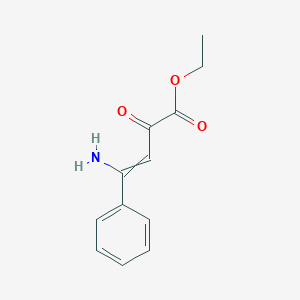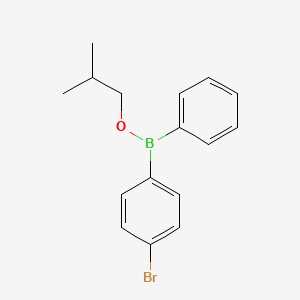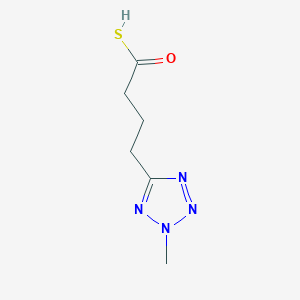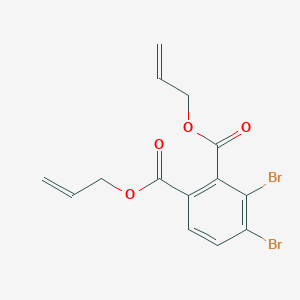
Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate is an organic compound that features a benzene ring substituted with two bromine atoms and two ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate typically involves the reaction of 3,4-dibromophthalic anhydride with allyl alcohol under acidic conditions to form the corresponding ester. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Substitution: Aqueous sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Products: Various substituted benzene derivatives.
Hydrolysis Products: 3,4-dibromophthalic acid and allyl alcohol.
Oxidation and Reduction Products: Different oxidized or reduced forms of the original compound.
科学研究应用
Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate involves its interaction with various molecular targets. The bromine atoms and ester groups can participate in different chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species . The exact pathways and targets depend on the specific application and conditions used.
相似化合物的比较
Similar Compounds
1,2-Dibromobenzene: A simpler compound with two bromine atoms on the benzene ring.
1,3-Dibromobenzene: Another isomer with bromine atoms in different positions.
1,4-Dibromobenzene: A compound with bromine atoms opposite each other on the benzene ring.
Uniqueness
Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate is unique due to the presence of both bromine atoms and ester groups on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with simpler dibromobenzene derivatives .
属性
CAS 编号 |
92415-79-7 |
|---|---|
分子式 |
C14H12Br2O4 |
分子量 |
404.05 g/mol |
IUPAC 名称 |
bis(prop-2-enyl) 3,4-dibromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H12Br2O4/c1-3-7-19-13(17)9-5-6-10(15)12(16)11(9)14(18)20-8-4-2/h3-6H,1-2,7-8H2 |
InChI 键 |
IJVXJAGRWQVWCP-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC(=O)C1=C(C(=C(C=C1)Br)Br)C(=O)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
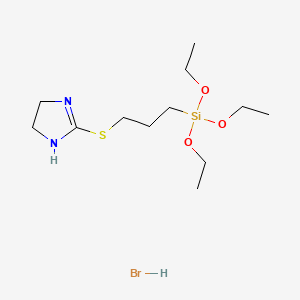

![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)

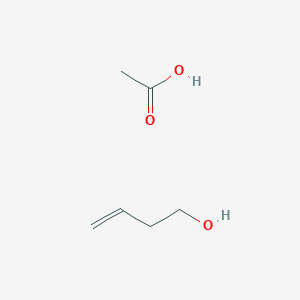
![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)
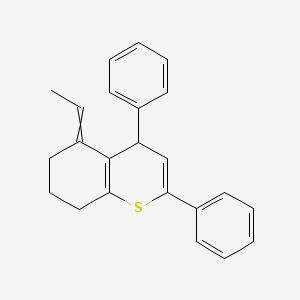
![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)
